molecular formula C14H15ClN2O2 B1520877 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid CAS No. 1152551-69-3

2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1520877
CAS No.: 1152551-69-3
M. Wt: 278.73 g/mol
InChI Key: JJVOPJNIGSYPNV-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that compounds containing an imidazole ring, such as this one, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The exact interaction would depend on the specific target and the structure of the compound .

Biochemical Pathways

, imidazole derivatives are known to influence a wide range of pathways. These include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by the liver and excreted primarily through the kidneys .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse, depending on the specific target and the context of the interaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVOPJNIGSYPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.